molecular formula C17H19N3O B2975320 [4-(4-Benzoylpiperazin-1-yl)phenyl]amine CAS No. 262375-99-5

[4-(4-Benzoylpiperazin-1-yl)phenyl]amine

Katalognummer: B2975320
CAS-Nummer: 262375-99-5
Molekulargewicht: 281.359
InChI-Schlüssel: OEXQYCQNIVLZIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(4-Benzoylpiperazin-1-yl)phenyl]amine (CAS 262375-99-5) is a piperazine derivative featuring a benzoyl group attached to the piperazine ring and an amine substituent on the para position of the phenyl ring (). Its molecular formula is C₁₇H₁₈N₃O, with a molecular weight of 280.35 g/mol. The compound is synthesized via nucleophilic substitution reactions, where the piperazine nitrogen reacts with a benzoyl chloride derivative followed by functionalization of the phenyl ring. It is reported to have a purity of 95% and is used as an intermediate in pharmaceutical research, particularly in kinase inhibitor development ().

Eigenschaften

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-15-6-8-16(9-7-15)19-10-12-20(13-11-19)17(21)14-4-2-1-3-5-14/h1-9H,10-13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXQYCQNIVLZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Benzoylpiperazin-1-yl)phenyl]amine typically involves the reaction of 4-benzoylpiperazine with 4-nitroaniline, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

In an industrial setting, the production of [4-(4-Benzoylpiperazin-1-yl)phenyl]amine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: [4-(4-Benzoylpiperazin-1-yl)phenyl]amine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amine to a halide.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4-(4-Benzoylpiperazin-1-yl)phenyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of ligands for receptor binding studies and enzyme inhibition assays.

Medicine

In the field of medicine, [4-(4-Benzoylpiperazin-1-yl)phenyl]amine is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting specific receptors or enzymes.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives.

Wirkmechanismus

The mechanism of action of [4-(4-Benzoylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of [4-(4-Benzoylpiperazin-1-yl)phenyl]amine and Analogs

Compound Name Molecular Formula Substituents on Piperazine Phenyl Ring Modifications Key Functional Groups
[4-(4-Benzoylpiperazin-1-yl)phenyl]amine C₁₇H₁₈N₃O Benzoyl Para-amino Amine, Benzoyl, Piperazine
[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine C₁₄H₂₁N₃O Isobutyryl Para-amino Amine, Isobutyryl, Piperazine
{4-[4-(Biphenyl-2-ylcarbonyl)piperazin-1-yl]phenyl}amine C₂₄H₂₃N₃O Biphenylcarbonyl Para-amino Amine, Biphenylcarbonyl, Piperazine
{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine C₁₇H₁₈N₃O₃S Benzoyl Meta-sulfonyl, para-amino Sulfonyl, Amine, Benzoyl
2-Amino-4-(4-benzoylpiperazin-1-yl)benzonitrile C₁₈H₁₇N₅O Benzoyl Ortho-cyano, para-amino Cyano, Amine, Benzoyl

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Physical State (Reported) Solubility (Predicted)
[4-(4-Benzoylpiperazin-1-yl)phenyl]amine 280.35 Not reported Solid (95% purity) Low in water, high in DMSO
[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine 247.34 Not reported Solid Moderate in organic solvents
2-Amino-4-(4-benzoylpiperazin-1-yl)benzonitrile 327.37 Not reported Brown viscous oil Soluble in DMF, methanol
{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine 365.41 Not reported Solid Low in water, high in DMF

Key Observations :

  • The cyano group in 2-Amino-4-(4-benzoylpiperazin-1-yl)benzonitrile introduces electron-withdrawing effects, which may influence reactivity in further synthetic steps ().

Biologische Aktivität

[4-(4-Benzoylpiperazin-1-yl)phenyl]amine, also known by its CAS number 262375-99-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoylpiperazine moiety linked to a phenylamine group, which contributes to its diverse biological properties. The structural formula can be represented as follows:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}

The biological activity of [4-(4-Benzoylpiperazin-1-yl)phenyl]amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical physiological processes.

Target Interactions

  • Serotonin Receptors : The piperazine moiety is known to interact with serotonin receptors, which may influence mood and anxiety levels.
  • Dopamine Receptors : Similar interactions with dopamine receptors could suggest potential applications in treating neuropsychiatric disorders.

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

  • Antimicrobial Activity
    • Studies indicate that derivatives of piperazine compounds show significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated MIC values as low as 0.391 μg/mL against Staphylococcus aureus .
  • Anticancer Properties
    • Research on piperazine derivatives has revealed potential anticancer effects, particularly through the inhibition of specific kinases involved in tumor growth. For example, compounds similar to [4-(4-Benzoylpiperazin-1-yl)phenyl]amine have shown promising results in inhibiting EGFR (Epidermal Growth Factor Receptor) activity, which is crucial for cancer cell proliferation .
  • Neuroprotective Effects
    • The interaction with neurotransmitter receptors suggests a role in neuroprotection. Compounds that affect serotonin and dopamine pathways are being explored for their potential in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 0.391 μg/mL against S. aureus
AnticancerInhibition of EGFR with up to 92% efficacy
NeuroprotectiveModulation of serotonin and dopamine pathways

Case Study: Anticancer Activity

In one study, a series of piperazine derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. Notably, one derivative exhibited significant inhibition of cell growth at low micromolar concentrations, suggesting that modifications to the benzoylpiperazine structure can enhance anticancer activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of [4-(4-Benzoylpiperazin-1-yl)phenyl]amine. Key aspects include:

  • Absorption : The lipophilicity imparted by the benzoyl group may enhance membrane permeability.
  • Metabolism : Initial studies suggest that metabolic pathways may involve cytochrome P450 enzymes.
  • Toxicity : Preliminary toxicity assessments indicate that some derivatives exhibit low cytotoxicity at therapeutic doses, making them suitable candidates for further development.

Q & A

Spectroscopy :

  • IR : Detect carbonyl (C=O stretch ~1650 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹).
  • NMR : Use ¹H/¹³C NMR to resolve piperazine ring protons (δ 2.5-3.5 ppm) and benzoyl aromatic protons (δ 7.2-7.8 ppm) .

Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 336 for the parent compound).

Q. What preliminary biological assays are suitable for evaluating [4-(4-Benzoylpiperazin-1-yl)phenyl]amine?

  • Approach :
  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO₂ hydration assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) at 10-100 μM concentrations. IC₅₀ values <50 μM warrant further study .

Advanced Research Questions

Q. How can contradictory spectroscopic data for [4-(4-Benzoylpiperazin-1-yl)phenyl]amine derivatives be resolved?

  • Case Study : Discrepancies in EPR signals (e.g., hyperfine splitting patterns) may arise from radical delocalization. Use pulsed EPR to distinguish isotropic (aiso = 23.0 MHz) and anisotropic interactions (e.g., g = 2.0045) . Computational modeling (DFT) can map spin density distribution on the benzoylpiperazine moiety.

Q. What redox properties make [4-(4-Benzoylpiperazin-1-yl)phenyl]amine suitable for electroactive materials?

  • Spectroelectrochemical Analysis :
  • Cyclic Voltammetry : Identify oxidation peaks (Epa ~1.5 V vs. Ag/AgCl) corresponding to radical cation formation .
  • In Situ UV-Vis/NIR : Monitor absorbance shifts (e.g., λmax at 450 → 650 nm upon oxidation) to confirm charge transfer .
  • EPR Quantification : Radical concentration correlates with applied potential (e.g., 1.8 V yields 3× higher signal intensity) .

Q. How does the electronic environment of the piperazine ring influence biological activity?

  • SAR Study :
  • Modify substituents on the benzoyl group (e.g., electron-withdrawing -NO₂ vs. donating -OCH₃).
  • Assess changes in logP (HPLC) and pKa (potentiometric titration). Derivatives with logP >2.5 show enhanced membrane permeability .
  • Correlate with IC₅₀ values to identify pharmacophores.

Q. What strategies mitigate aggregation issues in metal-organic frameworks (MOFs) incorporating [4-(4-Benzoylpiperazin-1-yl)phenyl]amine?

  • MOF Design :

Coordination Modulation : Use Zn²⁺ nodes to stabilize ligand geometry while preserving redox activity .

Solvent Selection : Optimize DMF/MeOH ratios during crystallization to prevent π-π stacking.

EPR Validation : Confirm radical delocalization in the MOF lattice via solid-state EPR (g = 2.002) .

Methodological Best Practices

  • Synthesis Reproducibility : Document reaction exotherms and moisture sensitivity (e.g., nitro intermediates degrade if stored >48h) .
  • EPR Calibration : Use TEMPO radical standards for quantitative spin counting .
  • Data Conflict Resolution : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.